2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3 |
InChI Key |
XOJMKLPAOQRYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the alkylation of phenolic hydroxyl groups followed by reduction and other functional group transformations. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodioxane ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential to modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Key Structural Features | Functional Groups | Reference IDs |
|---|---|---|---|
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (Target) | Propan-1-ol chain, benzodioxane core | -OH | [10], [16] |
| 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | Propan-1-ol chain with amino group at C3 | -OH, -NH2 | [16] |
| (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | Chiral amino-propanol derivative | -OH, -NH2 (stereospecific) | [14] |
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole | Imidazole ring substituted with benzodioxane and phenyl groups | Imidazole, aromatic rings | [3] |
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3′-methoxybiphenyl)-1,3,4-oxadiazole | Oxadiazole ring with methoxybiphenyl and benzodioxane substituents | Oxadiazole, -OCH3 | [4] |
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Key Spectral Data (NMR/MS) | Reference IDs |
|---|---|---|---|---|
| This compound (Target) | Not reported | ~194.23 | Expected: δ 1.6–2.0 (m, CH2), δ 3.6 (t, -CH2OH), δ 4.2–4.4 (dioxane protons) | [10], [19] |
| 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol | Not reported | 209.24 | MS: [M+H]+ 210.2; NMR: δ 1.8–2.1 (m, CH2), δ 3.4 (-NH2), δ 3.7 (-CH2OH) | [16] |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthroimidazole | Not reported | 509.58 | MS: m/z 509.3 [M+H]+; NMR: δ 7.2–8.5 (aromatic protons) | [13] |
| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3′-methoxybiphenyl)-1,3,4-oxadiazole | 118–120 | 374.37 | MS: [M+H]+ 375.1; NMR: δ 3.9 (-OCH3), δ 7.1–7.8 (aromatic protons) | [4] |
Pharmacological Activity
- Target Compound: No direct activity reported, but benzodioxane-propanol hybrids are explored for CNS targets due to blood-brain barrier permeability .
- Amino-Propanol Derivatives: Exhibited DprE1 inhibition (antitubercular activity) with IC50 < 1 µM, attributed to H-bonding from -OH/-NH2 groups .
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- CAS Number : 35987-38-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits notable pharmacological properties, including antimicrobial and potential anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin structures have shown promising antimicrobial effects. A study identified a series of DprE1 inhibitors based on a similar scaffold that demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antibiotics, suggesting enhanced efficacy against resistant strains .
Anticancer Potential
In vitro studies have suggested that compounds related to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Further investigation into structure-activity relationships (SAR) has led to the identification of analogs with improved potency and selectivity .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells by modulating Bcl-2 family proteins and activating caspases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol, and how can purity be maximized?
- Methodological Answer: The synthesis typically involves multi-step protocols, including acid-catalyzed esterification or nucleophilic substitution, with catalysts like H₂SO₄ or BF₃·Et₂O. Reaction conditions (e.g., 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for high yields (>75%) and purity. Characterization by ¹H/¹³C NMR and HPLC (C18 column, acetonitrile/water mobile phase) ensures structural fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer: NMR (¹H, ¹³C, DEPT-135) confirms stereochemistry and functional groups, while FT-IR identifies key vibrations (e.g., -OH stretch at ~3400 cm⁻¹). Mass spectrometry (ESI-TOF) determines molecular weight with high precision (error <2 ppm). Purity is validated via HPLC (≥95% purity threshold) and melting point analysis .
Q. How does the benzo[b][1,4]dioxin moiety influence the compound’s physicochemical properties?
- Methodological Answer: The dioxane ring enhances lipophilicity (logP ~2.5) and stability against oxidative degradation. Computational studies (e.g., DFT at B3LYP/6-311++G** level) reveal electron-rich regions at the dioxin oxygen atoms, facilitating hydrogen bonding with biological targets .
Advanced Research Questions
Q. What computational strategies can predict the compound’s bioactivity and binding modes with enzymes like DprE1?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Mycobacterium tuberculosis DprE1 (PDB: 4FDN). The propan-1-ol side chain forms hydrogen bonds with Lys418 and Asn385, while the dioxin ring engages in π-π stacking with Trp230. Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~−8.5 kcal/mol) .
Q. How can structural modifications improve selectivity against off-target receptors (e.g., GPCRs)?
- Methodological Answer: Substituent effects are explored via SAR studies. For example, replacing the propan-1-ol group with a cyclopropane-carbonitrile moiety (as in analog 301307-03-9) reduces off-target binding to adrenergic receptors by 60%, as shown in radioligand displacement assays .
Q. What experimental approaches resolve contradictions in reported antibacterial efficacy across studies?
- Methodological Answer: Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) arise from variations in bacterial strains and assay conditions. Standardized broth microdilution (CLSI guidelines) and checkerboard synergy assays with β-lactams clarify dose-dependent bactericidal vs. bacteriostatic effects .
Q. Can this compound act as a scaffold for metal complexation, and how does this alter bioactivity?
- Methodological Answer: Coordination with Ni(II) or Cu(II) ions via the hydroxyl and dioxin oxygen atoms enhances antibacterial potency (MIC reduced by 4-fold). Single-crystal XRD confirms octahedral geometry, while ESR spectroscopy reveals paramagnetic properties in Cu(II) complexes .
Q. What in vitro models validate its anti-inflammatory potential, and what are key mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
